N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide;oxalic acid
Description
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide; oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of quinoline and indole, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O.C2H2O4/c29-23(15-25-13-12-16-14-26-20-9-3-1-6-17(16)20)28-24-18-7-2-4-10-21(18)27-22-11-5-8-19(22)24;3-1(4)2(5)6/h1-4,6-7,9-10,14,25-26H,5,8,11-13,15H2,(H,27,28,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCUSKZTRZIKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NC(=O)CNCCC4=CNC5=CC=CC=C54.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide typically involves multiple steps, including the formation of the quinoline and indole moieties, followed by their coupling. Common reagents used in these reactions include cyclopentanone, aniline, and indole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in oral care products.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Benzylamine: An organic compound used in the production of pharmaceuticals and other chemicals.
Uniqueness
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide is unique due to its combination of quinoline and indole structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
